![molecular formula C6H4ClF5O2S2 B1425903 3-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211520-62-5](/img/structure/B1425903.png)
3-(Pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-(Pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClF5O2S2. It is known for its unique structure, which includes a pentafluorosulfur group attached to a benzenesulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorosulfur)benzenesulfonyl chloride typically involves the reaction of pentafluorosulfur benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5SF5+ClSO3H→C6H4ClF5O2S2+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced equipment and techniques ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfur)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .
Scientific Research Applications
Applications in Organic Synthesis
The unique properties of 3-(pentafluorosulfur)benzenesulfonyl chloride make it a valuable reagent in organic synthesis:
- Sulfur Pentafluoride Introduction : This compound is used to introduce sulfur pentafluoride (SF₅) into organic molecules, which can enhance their reactivity and stability. Such modifications are valuable in developing new materials and pharmaceuticals .
- Coupling Reactions : It serves as a coupling partner in palladium-catalyzed reactions, facilitating the formation of complex organic structures. Its ability to act as an electrophile allows for regioselective arylation processes .
Case Studies and Research Findings
- Development of Novel Fluorinated Compounds : Research has demonstrated that this compound can be utilized to synthesize novel fluorinated compounds with potential applications in medicinal chemistry. These compounds exhibit enhanced biological activities due to the presence of fluorine atoms, which can influence pharmacokinetics and bioavailability .
- Materials Science Applications : The incorporation of sulfur pentafluoride groups into polymer matrices has been explored for creating materials with improved thermal stability and chemical resistance. Studies indicate that polymers modified with this compound exhibit enhanced performance under extreme conditions, making them suitable for advanced applications in aerospace and electronics .
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The pentafluorosulfur group enhances the electrophilicity of the sulfonyl chloride moiety, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorobenzenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- Methanesulfonyl chloride
Uniqueness
3-(Pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and materials science.
Biological Activity
3-(Pentafluorosulfur)benzenesulfonyl chloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound features a benzene ring substituted with a pentafluorosulfur group and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
The primary mechanism of action for this compound involves its ability to act as a sulfonylating agent . The sulfonyl chloride moiety can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives. This reactivity is crucial for its potential applications in drug development and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, including carbonic anhydrases, which are involved in critical physiological processes such as acid-base balance and fluid transport.
Case Studies
-
Antimicrobial Activity:
A study investigated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Enzyme Inhibition:
Research focused on the inhibition of human carbonic anhydrases by similar sulfonyl compounds demonstrated that these agents could selectively inhibit isoforms involved in disease pathways. This opens avenues for therapeutic applications in conditions like glaucoma.
Data Table: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibitor of human carbonic anhydrases | |
Cellular Effects | Possible influence on cell signaling pathways |
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to consider safety aspects. The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact . Proper handling protocols must be established to mitigate exposure risks during laboratory work.
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKBNJEZZMVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-62-5 | |
Record name | 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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